(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine
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Overview
Description
(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine typically involves the reaction of 3-methylpiperazine with 3,3,3-trifluoropropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine involves its interaction with specific molecular targets. The trifluoropropyl group can enhance lipophilicity, allowing the compound to cross cell membranes more easily. The piperazine ring can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Methylpiperazine: Lacks the trifluoropropyl group, resulting in different pharmacological properties.
1-(3,3,3-Trifluoropropyl)piperazine: Similar structure but without the methyl group, affecting its reactivity and interactions.
Uniqueness
The presence of both the methyl and trifluoropropyl groups in (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C8H15F3N2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
(3S)-3-methyl-1-(3,3,3-trifluoropropyl)piperazine |
InChI |
InChI=1S/C8H15F3N2/c1-7-6-13(5-3-12-7)4-2-8(9,10)11/h7,12H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
QBWBVOCZMWMKBA-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)CCC(F)(F)F |
Canonical SMILES |
CC1CN(CCN1)CCC(F)(F)F |
Origin of Product |
United States |
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